3,4-dimethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound could potentially involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
- The pyrrolidine ring in this compound is a versatile scaffold widely used in medicinal chemistry. Its sp³-hybridization allows efficient exploration of pharmacophore space .
- SAR investigations have shown that N’-substituents influence antibacterial activity. For instance, N’-Ph (phenyl) substituents enhance activity compared to N’-Et (ethyl) or N’-H (hydrogen) groups .
- Indole derivatives containing pyrrolidine rings have shown anti-inflammatory and analgesic activities .
- Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins .
Antibacterial Activity
Anti-Inflammatory and Analgesic Properties
Enantioselective Protein Binding
Drug Design and Optimization
Future Directions
properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-11-10-15(13-19(18)27-2)20(23)21-14-16-7-6-12-22(16)28(24,25)17-8-4-3-5-9-17/h3-5,8-11,13,16H,6-7,12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBZNZXIPYBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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